molecular formula C18H17F4NO5 B11256499 3-[({6-[(2,2,3,3-Tetrafluoropropoxy)carbonyl]cyclohex-3-en-1-yl}carbonyl)amino]benzoic acid

3-[({6-[(2,2,3,3-Tetrafluoropropoxy)carbonyl]cyclohex-3-en-1-yl}carbonyl)amino]benzoic acid

Cat. No.: B11256499
M. Wt: 403.3 g/mol
InChI Key: ZFLJYPCTGLQGNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{6-[(2,2,3,3-TETRAFLUOROPROPOXY)CARBONYL]CYCLOHEX-3-ENE-1-AMIDO}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a tetrafluoropropoxy group, a cyclohexene ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-[(2,2,3,3-TETRAFLUOROPROPOXY)CARBONYL]CYCLOHEX-3-ENE-1-AMIDO}BENZOIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the tetrafluoropropoxy group, the formation of the cyclohexene ring, and the attachment of the benzoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{6-[(2,2,3,3-TETRAFLUOROPROPOXY)CARBONYL]CYCLOHEX-3-ENE-1-AMIDO}BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{6-[(2,2,3,3-TETRAFLUOROPROPOXY)CARBONYL]CYCLOHEX-3-ENE-1-AMIDO}BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{6-[(2,2,3,3-TETRAFLUOROPROPOXY)CARBONYL]CYCLOHEX-3-ENE-1-AMIDO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{6-[(2,2,3,3-TETRAFLUOROPROPOXY)CARBONYL]CYCLOHEX-3-ENE-1-AMIDO}BENZOIC ACID is unique due to its specific structural features, such as the tetrafluoropropoxy group and the cyclohexene ring, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H17F4NO5

Molecular Weight

403.3 g/mol

IUPAC Name

3-[[6-(2,2,3,3-tetrafluoropropoxycarbonyl)cyclohex-3-ene-1-carbonyl]amino]benzoic acid

InChI

InChI=1S/C18H17F4NO5/c19-17(20)18(21,22)9-28-16(27)13-7-2-1-6-12(13)14(24)23-11-5-3-4-10(8-11)15(25)26/h1-5,8,12-13,17H,6-7,9H2,(H,23,24)(H,25,26)

InChI Key

ZFLJYPCTGLQGNP-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(=O)NC2=CC=CC(=C2)C(=O)O)C(=O)OCC(C(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.